molecular formula C26H22ClN3O4 B2356444 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide CAS No. 894549-52-1

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide

Cat. No. B2356444
CAS RN: 894549-52-1
M. Wt: 475.93
InChI Key: NVKLTCLUAZKJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is based on the [1,4]dioxino[2,3-g]quinolin-7-one scaffold . This structure includes a quinoline ring (a type of heterocyclic aromatic organic compound), which is fused to a dioxin ring (a type of heterocyclic organic compound containing two oxygen atoms). The specific substitutions on this basic scaffold give rise to the full structure of the compound.

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant activity, making it relevant for potential therapeutic applications. Researchers have synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, including this compound. These derivatives were prepared through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The antioxidant activity was evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Notably, compounds 3j, 3a, and 3k demonstrated remarkable antioxidant activity at low concentrations, suggesting their potential as new antioxidant agents .

Indole Derivatives in Drug Development

The indole framework is widely distributed in both natural and synthetic compounds. Indole derivatives exhibit diverse biological activities, including anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, anti-viral, chelating, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic properties. Researchers continue to explore novel indole derivatives due to their dynamic properties and high chemotherapeutic profile. The attachment of halogens at specific positions in the phenyl ring, as seen in the compound of interest, contributes to their activity .

Amide Derivatives

Amide compounds and their analogues are found in many naturally occurring substances. They have received significant attention due to their chemotherapeutic potential and ease of synthesis through simple chemical reactions. The compound’s amide linkage plays a crucial role in its biological activity and pharmacological profile .

Future Applications

Given its antioxidant properties and indole-based structure, further investigations may explore applications in drug development, particularly as an antioxidant agent or as part of a novel therapeutic compound. Researchers could investigate its effects on specific diseases or biological pathways, potentially leading to clinical applications .

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4/c27-20-8-4-5-9-21(20)29-25(31)16-30-22-14-24-23(33-10-11-34-24)13-17(22)12-18(26(30)32)15-28-19-6-2-1-3-7-19/h1-9,12-14,28H,10-11,15-16H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLTCLUAZKJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC=CC=C4Cl)CNC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.